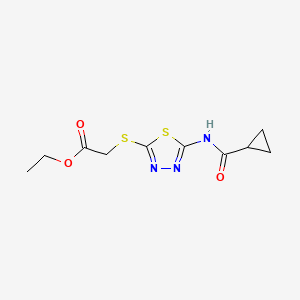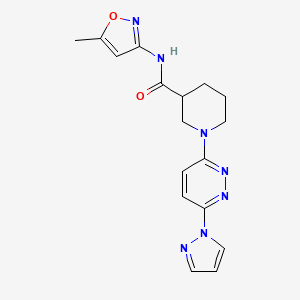
Methyl3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO4 and a molecular weight of 273.72 g/mol . It is a hydrochloride salt form of a benzoate derivative, characterized by the presence of an amino group, a methoxy group, and an ester functional group. This compound is typically found in a powdered form and is used in various chemical and pharmaceutical applications .
准备方法
The synthesis of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl benzoate and 3-amino-1-methoxy-1-oxopropane.
Reaction Conditions: The reaction typically involves esterification and amination reactions under controlled conditions. The esterification process may require the use of acid catalysts and elevated temperatures to facilitate the formation of the ester bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions. Its amino group allows for conjugation with biomolecules.
作用机制
The mechanism of action of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s methoxy group may also influence its binding affinity and specificity for certain molecular targets .
相似化合物的比较
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(3-amino-1-oxopropan-2-yl)benzoate: Lacks the methoxy group, which may affect its reactivity and binding properties.
Ethyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate: Has an ethyl ester instead of a methyl ester, potentially altering its solubility and stability.
Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate sulfate: Contains a sulfate group instead of a hydrochloride, which may influence its solubility and ionic interactions.
These comparisons highlight the unique structural features of Methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate hydrochloride and its potential advantages in specific applications.
属性
IUPAC Name |
methyl 3-(3-amino-1-methoxy-1-oxopropan-2-yl)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-11(14)9-5-3-4-8(6-9)10(7-13)12(15)17-2;/h3-6,10H,7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRHGFKOKJDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[5-(propylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2612674.png)
![(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2612676.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2612679.png)
![7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2612680.png)
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2612681.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2612683.png)
![5-{1-[(3-Methylphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2612684.png)


![3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2612689.png)

![methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)

